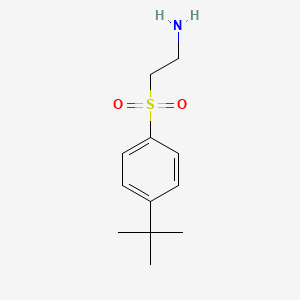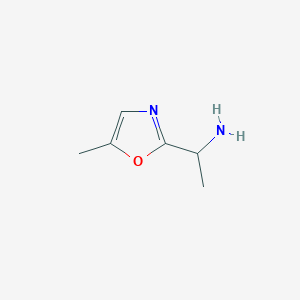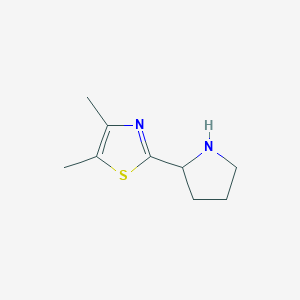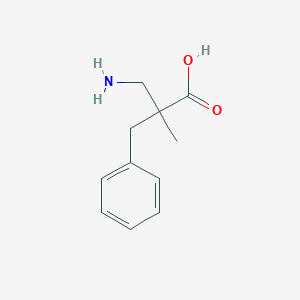![molecular formula C10H14FNO B3199931 3-Amino-2-[(2-fluorophenyl)methyl]propan-1-ol CAS No. 1017209-73-2](/img/structure/B3199931.png)
3-Amino-2-[(2-fluorophenyl)methyl]propan-1-ol
Übersicht
Beschreibung
“3-Amino-2-[(2-fluorophenyl)methyl]propan-1-ol” is a chemical compound with the molecular formula C10H14FNO . It is a derivative of cathinone, a natural alkaloid found in the shrub Catha edulis .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C10H14FNO/c11-9-4-2-1-3-7(9)5-8(11)6-12/h1-4,8,12H,5-6,11H2 .
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
3-Amino-2-[(2-fluorophenyl)methyl]propan-1-ol and its derivatives have been explored for their pharmacokinetic properties. Grumann et al. (2019) developed and validated a method for detecting 3-Fluorophenmetrazine (3-FPM), a derivative of this compound, in various biological samples. This study highlights the importance of understanding the pharmacokinetics of such compounds for both forensic and clinical cases (Grumann et al., 2019).
Synthesis and Molecular Structure Analysis
Research by Drewes et al. (1992) involved the synthesis and molecular structure analysis of compounds related to this compound. Such studies are crucial for the development of new chemical entities with potential therapeutic applications (Drewes et al., 1992).
Inhibitory Activities in Cancer and Kinase Inhibition
Sharma et al. (2010) synthesized derivatives of this compound and evaluated them as Src kinase inhibitors. Their findings contribute to the understanding of the compound's potential in anticancer therapy (Sharma et al., 2010).
Catalysis and Chemical Transformations
The compound has been utilized in chemical transformations. Houghton et al. (1980) demonstrated its use in the cyclization of chromans, showcasing its potential in catalytic processes and organic synthesis (Houghton et al., 1980).
Enzymatic Resolution in Asymmetric Synthesis
Torre et al. (2006) investigated the enzymatic resolution of this compound derivatives. This research is significant for the synthesis of chiral molecules, an essential aspect in pharmaceutical chemistry (Torre et al., 2006).
Potential in Corrosion Inhibition
Gao et al. (2007) synthesized tertiary amines related to this compound and examined their performance in inhibiting carbon steel corrosion. Such studies are relevant for industrial applications, particularly in materials science (Gao et al., 2007).
Cardiovascular Research
Lands (1952) explored the effects of 1-(3-fluorophenyl)-2-amino-ethanol and related compounds on blood pressure. Understanding the cardiovascular implications of these compounds is vital for their potential therapeutic uses (Lands, 1952).
Radiopharmaceutical Development
The development of radiopharmaceuticals using derivatives of this compound has been studied. For instance, Brier et al. (2022) evaluated 11C-CS1P1, a radiotracer targeting sphingosine-1-phosphate receptor, highlighting its safety and potential in imaging studies (Brier et al., 2022).
Zukünftige Richtungen
The future directions for research on “3-Amino-2-[(2-fluorophenyl)methyl]propan-1-ol” and similar compounds include the development of early warning systems and the identification of new compounds to prevent their widespread misuse . Additionally, further studies are needed to understand their pharmacological profiles and potential therapeutic uses .
Eigenschaften
IUPAC Name |
2-(aminomethyl)-3-(2-fluorophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c11-10-4-2-1-3-9(10)5-8(6-12)7-13/h1-4,8,13H,5-7,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFUBQCVBJWPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)CO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-Chlorophenyl)morpholin-2-yl]methanamine](/img/structure/B3199851.png)



![[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine](/img/structure/B3199882.png)

![[5-(Morpholin-4-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B3199888.png)

![3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B3199895.png)
![3-Amino-2-[(3-methylphenyl)methyl]propan-1-ol](/img/structure/B3199906.png)

![N-{[5-(2-amino-5-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B3199917.png)

![{4-[(2-Methylphenyl)methyl]morpholin-2-yl}methanamine](/img/structure/B3199961.png)